1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-(2-methoxy-4-(1-propenyl)phenoxy)-1-oxoethyl)amino)-2,2-dimethylpropyl)-2,2,5,5-tetramethyl-, hydrochloride
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Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-(2-methoxy-4-(1-propenyl)phenoxy)-1-oxoethyl)amino)-2,2-dimethylpropyl)-2,2,5,5-tetramethyl-, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: to form the pyrrole ring.
Amidation reactions: to introduce the carboxamide group.
Substitution reactions: to attach various functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Batch or continuous flow reactors: for large-scale synthesis.
Purification techniques: such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the propenyl group.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: It may be used in various biological assays to study its effects on different biological systems.
Medicine
Drug development: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material science: It might be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Disrupting cellular processes: Such as cell division or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxamide: A simpler analog with similar structural features.
2,5-Dihydro-1H-pyrrole-3-carboxamide: Another related compound with slight structural variations.
Uniqueness
The uniqueness of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-(2-methoxy-4-(1-propenyl)phenoxy)-1-oxoethyl)amino)-2,2-dimethylpropyl)-2,2,5,5-tetramethyl-, hydrochloride lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties.
Properties
CAS No. |
102150-77-6 |
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Molecular Formula |
C26H40ClN3O4 |
Molecular Weight |
494.1 g/mol |
IUPAC Name |
N-[3-[[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetyl]amino]-2,2-dimethylpropyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H39N3O4.ClH/c1-9-10-18-11-12-20(21(13-18)32-8)33-15-22(30)27-16-24(2,3)17-28-23(31)19-14-25(4,5)29-26(19,6)7;/h9-14,29H,15-17H2,1-8H3,(H,27,30)(H,28,31);1H/b10-9+; |
InChI Key |
GMAUMIYHAAHDPV-RRABGKBLSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(=O)NCC(C)(C)CNC(=O)C2=CC(NC2(C)C)(C)C)OC.Cl |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(=O)NCC(C)(C)CNC(=O)C2=CC(NC2(C)C)(C)C)OC.Cl |
Origin of Product |
United States |
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